Cyancobalamin-b-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

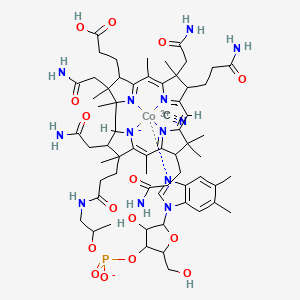

Cyancobalamin-b-carboxylic acid, also known as Vitamin B12, is an essential vitamin that plays an important role in many biological processes. It is found in a variety of foods and is essential for the synthesis of DNA, red blood cells, and the metabolism of fatty acids and amino acids. Vitamin B12 is also involved in the formation of the myelin sheath, which helps to protect nerve cells and aids in the transmission of nerve impulses.

Mechanism of Action

Target of Action

Cyancobalamin, commonly known as Vitamin B12, is a highly complex, essential vitamin . It primarily targets the cells involved in DNA synthesis and cellular energy production . It is necessary for the production of red blood cells and the maintenance of a healthy nervous system .

Mode of Action

Cyancobalamin serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The interaction of Cyancobalamin with these enzymes facilitates critical biochemical reactions in the body.

Biochemical Pathways

Cyancobalamin is involved in various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It plays a crucial role in cell replication and hematopoiesis . It is converted in tissues to active coenzymes, methylcobalamin and deoxyadenosylcobalamin . These coenzymes are involved in different metabolic cascades, leading to distinct downstream effects .

Pharmacokinetics

The absorption of Cyancobalamin from the gastrointestinal tract is variable and requires the presence of calcium and gastric “intrinsic factor” to transfer the compound across the intestinal mucosa . It is principally stored in the liver and bone marrow, and also in the kidneys and adrenals . Cyancobalamin is converted in tissues to active coenzymes and undergoes some enterohepatic recycling . It is excreted in urine .

Result of Action

The action of Cyancobalamin leads to increased levels of Vitamin B12 in the body . This results in the production of red blood cells and the maintenance of a healthy nervous system . It also aids in DNA synthesis and cellular energy production , contributing to overall cellular health and function.

Action Environment

The action, efficacy, and stability of Cyancobalamin can be influenced by various environmental factors. For instance, the absorption of Cyancobalamin is dependent on the presence of gastric acid, which can be affected by factors such as diet, age, and certain medical conditions . Furthermore, the bioavailability of Cyancobalamin can be influenced by the presence of certain substances in the diet, such as calcium .

Biochemical Analysis

Biochemical Properties

Cyancobalamin-b-carboxylic Acid, like other forms of Vitamin B12, is involved in the metabolism of every cell of the human body. It is particularly important in the synthesis of DNA, the normal functioning of the nervous system, and the formation of blood cells . It is converted into two coenzyme forms, methylcobalamin (MeCbl) and adenosylcobalamin (AdCbl), which have distinct metabolic fates and functions .

Cellular Effects

This compound, as a form of Vitamin B12, has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, deficiency of AdCbl disturbs the carbohydrate, fat, and amino-acid metabolism, and hence interferes with the formation of myelin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to its active forms, MeCbl and AdCbl. MeCbl is involved in the production of methionine from homocysteine, a process crucial for DNA synthesis. AdCbl is involved in the metabolism of carbohydrates, fats, and amino acids .

Temporal Effects in Laboratory Settings

It is known that Vitamin B12, including its derivatives, is stable under normal conditions .

Dosage Effects in Animal Models

Vitamin B12 is generally well-tolerated, and no overdosage or toxicity has been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways. As a form of Vitamin B12, it is crucial for the functioning of the folate cycle and the methionine cycle, which are essential for DNA synthesis and methylation, respectively .

Subcellular Localization

Vitamin B12 and its derivatives are known to be stored in the liver and are also found in varying amounts in the kidneys, heart, and spleen .

properties

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXULFRVUMZMFQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87CoN13O15P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.